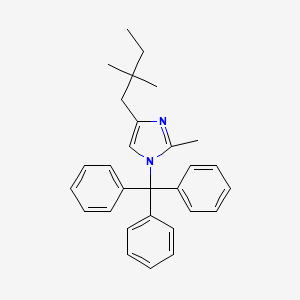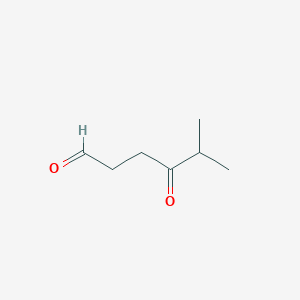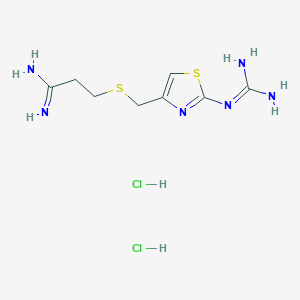![molecular formula C14H22N2O7 B8379463 1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)-](/img/structure/B8379463.png)
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 1,4-Dioxa-7-azaspiro[44]nonane-8-carboxylic acid, 7-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-, (8S)- stands out due to its unique spirocyclic structure and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C14H22N2O7 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
(8S)-7-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H22N2O7/c1-8(2)10(15-13(20)21-3)11(17)16-7-14(22-4-5-23-14)6-9(16)12(18)19/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
KYXJZFVLUAJUPY-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)OCCO2)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1CC2(CC1C(=O)O)OCCO2)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dichloro-N-[3-(dimethylamino)propyl]-N-methylnicotinamide](/img/structure/B8379390.png)
![Ethyl 2-[4-(chlorosulfonyl)phenoxy]-2-methylpropanoate](/img/structure/B8379399.png)
![[4-(2-Fluoro-phenyl)-piperazin-1-yl]-(2-morpholin-4-yl-5-nitro-phenyl)-methanone](/img/structure/B8379403.png)



![4,5,6,7-Tetrahydro-1,3a,3b,8-tetraaza-cyclopenta[a]indene-2-carbaldehyde](/img/structure/B8379458.png)






